molecular formula C14H11N3O5 B13823454 Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate

Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate

Cat. No.: B13823454
M. Wt: 301.25 g/mol
InChI Key: MKXPAFIHCWJHOC-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is an organic compound that features a nitro group, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 3-nitrobenzoate with pyridin-2-ylamine under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate depends on its application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridin-2-ylcarbamoyl group may also interact with specific molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is unique due to the presence of both a nitro group and a pyridin-2-ylcarbamoyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate

InChI

InChI=1S/C14H11N3O5/c1-22-14(19)10-6-9(7-11(8-10)17(20)21)13(18)16-12-4-2-3-5-15-12/h2-8H,1H3,(H,15,16,18)

InChI Key

MKXPAFIHCWJHOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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